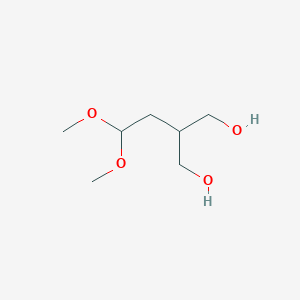

2-(2,2-dimethoxyethyl)propane-1,3-diol

Description

2-(2,2-Dimethoxyethyl)propane-1,3-diol is a polyol derivative characterized by a central propane-1,3-diol backbone substituted with a 2,2-dimethoxyethyl group. The propane-1,3-diol scaffold is a common motif in lignans, phenolic glycosides, and synthetic intermediates, often contributing to biological activity or material properties . The dimethoxyethyl substituent may enhance solubility in organic solvents and influence hydrogen-bonding interactions, which could modulate reactivity or biological interactions.

Properties

CAS No. |

99776-32-6 |

|---|---|

Molecular Formula |

C7H16O4 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(2,2-dimethoxyethyl)propane-1,3-diol |

InChI |

InChI=1S/C7H16O4/c1-10-7(11-2)3-6(4-8)5-9/h6-9H,3-5H2,1-2H3 |

InChI Key |

HZMZQSQAYFTAPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC(CO)CO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethoxyethyl)propane-1,3-diol typically involves the reaction of diethyl (2,2-dimethoxyethyl)malonate with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride. The reaction proceeds through the reduction of the ester groups to yield the desired diol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethoxyethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be further reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of simpler alcohols.

Substitution: Formation of halides or amines.

Scientific Research Applications

2-(2,2-dimethoxyethyl)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethoxyethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethoxyethyl substituent can also participate in steric and electronic interactions, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Sources

The following table summarizes structurally related propane-1,3-diol derivatives, their sources, and key features:

Key Structural and Functional Differences

Substituent Complexity: The dimethoxyethyl group in the target compound distinguishes it from simpler analogs like 2-(4-hydroxyphenyl)propane-1,3-diol . Bis-aryl derivatives (e.g., compounds from Hydnocarpus and Sambucus) exhibit enhanced rigidity due to aromatic stacking, which may limit conformational flexibility compared to mono-substituted derivatives .

Biological Activity :

- Hepatoprotective effects are observed in dimethoxy-containing analogs (e.g., compound 9 in ), suggesting methoxy groups may stabilize radical intermediates or modulate enzyme interactions.

- In contrast, simpler hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) lack reported bioactivity, highlighting the importance of methoxy or propenyl functional groups for activity .

Synthetic Utility: Propane-1,3-diol derivatives with bromomethyl or iodomethyl substituents (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) are precursors for explosives, polymers, and cross-linkers, demonstrating the scaffold’s versatility in materials science .

Research Findings and Implications

- Natural Product Isolation: Propane-1,3-diol derivatives are frequently isolated from plants (e.g., Taxus, Clausena, Sambucus) as lignans or phenolic glycosides, often with region-specific substitution patterns .

- Synthetic Applications: Brominated analogs are critical in polymer chemistry but face regulatory restrictions due to toxicity (e.g., 2,2-bis(bromomethyl)propane-1,3-diol is carcinogenic and banned in consumer products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.